molecular formula C6H3ClF3N B031430 2-Chloro-3-(trifluoromethyl)pyridine CAS No. 65753-47-1

2-Chloro-3-(trifluoromethyl)pyridine

Cat. No. B031430
CAS RN: 65753-47-1
M. Wt: 181.54 g/mol
InChI Key: RXATZPCCMYMPME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-3-(trifluoromethyl)pyridine involves several key steps, starting from nicotinamide via Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, achieving an overall yield of up to 48.7% based on nicotinamide (Zuo Hang-dong, 2010). The synthesis reaction principles have been analyzed, pointing out the importance of N occupation on the pyridine ring and the presence of an electron-withdrawing group on the α-site for the feasibility of side-chain chlorination (Liu Guang-shen, 2014).

Molecular Structure Analysis

The molecular structure of 2-Chloro-3-(trifluoromethyl)pyridine has been characterized using various spectroscopic methods, including FT-IR, 1H and 13C NMR. The molecular structural parameters and vibrational frequencies were computed using HF and DFT methods, providing detailed insights into the compound's structural characteristics (M. Evecen et al., 2017).

Chemical Reactions and Properties

2-Chloro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution, due to the presence of both the chloro and trifluoromethyl groups. It serves as a versatile building block for the synthesis of trifluoromethylated N-heterocycles (Manjunath Channapur et al., 2019).

Physical Properties Analysis

The compound's physical properties, such as melting point, boiling point, and solubility, are crucial for its handling and application in various chemical syntheses. However, specific studies focusing solely on these physical properties were not identified in the current literature search.

Chemical Properties Analysis

2-Chloro-3-(trifluoromethyl)pyridine's chemical properties, including reactivity towards different nucleophilic and electrophilic agents, are significant for its application in synthetic organic chemistry. Its ability to participate in various chemical reactions makes it a valuable intermediate for developing new chemical entities (A. M. Sipyagin et al., 1994).

Scientific Research Applications

Summary of Application

2-Chloro-3-(trifluoromethyl)pyridine (also known as trifluoromethylpyridine or TFMP) and its derivatives are key structural ingredients in active agrochemical ingredients . They are used in the protection of crops from pests .

Methods of Application

Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products . It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .

Results or Outcomes

The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Industry

Summary of Application

TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Results or Outcomes

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis of Metal-Organic Frameworks (MOFs)

Summary of Application

2-Chloro-3-(trifluoromethyl)pyridine can be used in the synthesis of metal-organic frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.

Methods of Application

The specific methods of application in the synthesis of MOFs are not specified in the sources .

Results or Outcomes

The results or outcomes of this application are not specified in the sources .

Preparation of (Trifluoromethyl)pyridyllithiums

Summary of Application

2-Chloro-3-(trifluoromethyl)pyridine can be used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction .

Methods of Application

The specific methods of application in the preparation of (trifluoromethyl)pyridyllithiums are not specified in the sources .

Results or Outcomes

The results or outcomes of this application are not specified in the sources .

Synthesis of Methiodide Salts

Summary of Application

2-Chloro-3-(trifluoromethyl)pyridine can be used in the synthesis of methiodide salts .

Methods of Application

The specific methods of application in the synthesis of methiodide salts are not specified in the sources .

Results or Outcomes

The results or outcomes of this application are not specified in the sources .

Preparation of 5,5’-Bis (Trifluoromethyl)-2,2’-Bipyridine

Summary of Application

2-Chloro-3-(trifluoromethyl)pyridine can be used in the preparation of 5,5’-bis (trifluoromethyl)-2,2’-bipyridine, via modified Ullmann reaction .

Methods of Application

The specific methods of application in the preparation of 5,5’-bis (trifluoromethyl)-2,2’-bipyridine are not specified in the sources .

Results or Outcomes

The results or outcomes of this application are not specified in the sources .

Synthesis of Metal-Organic Frameworks (MOFs)

Summary of Application

2-Chloro-3-(trifluoromethyl)pyridine can be used in the synthesis of metal-organic frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.

Methods of Application

The specific methods of application in the synthesis of MOFs are not specified in the sources .

Results or Outcomes

The results or outcomes of this application are not specified in the sources .

Preparation of (Trifluoromethyl)pyridyllithiums

Summary of Application

2-Chloro-3-(trifluoromethyl)pyridine can be used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction .

Methods of Application

The specific methods of application in the preparation of (trifluoromethyl)pyridyllithiums are not specified in the sources .

Results or Outcomes

The results or outcomes of this application are not specified in the sources .

Synthesis of Methiodide Salts

Summary of Application

2-Chloro-3-(trifluoromethyl)pyridine can be used in the synthesis of methiodide salts .

Methods of Application

The specific methods of application in the synthesis of methiodide salts are not specified in the sources .

Results or Outcomes

The results or outcomes of this application are not specified in the sources .

Preparation of 5,5’-Bis (Trifluoromethyl)-2,2’-Bipyridine

Summary of Application

2-Chloro-3-(trifluoromethyl)pyridine can be used in the preparation of 5,5’-bis (trifluoromethyl)-2,2’-bipyridine, via modified Ullmann reaction .

Methods of Application

The specific methods of application in the preparation of 5,5’-bis (trifluoromethyl)-2,2’-bipyridine are not specified in the sources .

Results or Outcomes

The results or outcomes of this application are not specified in the sources .

Safety And Hazards

2-Chloro-3-(trifluoromethyl)pyridine is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is also toxic if swallowed or in contact with skin . The compound is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Oral, Aquatic Chronic 3, Eye Dam. 1, Skin Corr. 1B, and STOT RE 1 .

Future Directions

The North America market for 2-Chloro-3-(trifluoromethyl)pyridine is estimated to increase from 3.69 million USD in 2023 to reach 4.52 million USD by 2029, at a CAGR of 3.44% during the forecast period of 2023 through 2029 . This suggests that the demand and applications for this compound are expected to grow in the future.

properties

IUPAC Name

2-chloro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXATZPCCMYMPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343464
Record name 2-Chloro-3-(trifluoromethyl)pyridine
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Molecular Weight

181.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(trifluoromethyl)pyridine

CAS RN

65753-47-1
Record name 2-Chloro-3-(trifluoromethyl)pyridine
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Record name 2-Chloro-3-trifluoromethylpyridine
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Record name 2-Chloro-3-(trifluoromethyl)pyridine
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Record name 2-chloro-3-trifluoromethylpyridine
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Synthesis routes and methods

Procedure details

A solution of 2-hydroxy-3-(trifluoromethyl)pyridine C in a mixture of N-iodosuccinimide (NIS), acetonitrile, and dimethylformamide (DMF) is heated at 80° C. for 2 hours to produce 2-hydroxy-3-trifluoromethyl-5-(iodo)pyridine I (greater than 80% yield). The 2-hydroxy-3-trifluoromethyl-5-(iodo)pyridine I is then mixed with POCl3 in DMF and heated to 130° C. in a microwave for 20 minutes to produce 2-chloro-3-trifluoromethyl-5-(iodo)pyridine J (yield of 50 to 55%). The 2-chloro-3-trifluoromethyl-5-(iodo)pyridine K is reacted in a solution of pMBnNH2, palladium(II) acetate, 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP), triethylamine, and cesium carbonate in toluene to produce 5-((4-methoxyphenyl))methylamino)-2-chloro-3-(trifluoromethyl)pyridine K (yield of 40%). The 5-((4-methoxyphenyl))methylamino)-2-chloro-3-(trifluoromethyl)pyridine K is reacted in a solution of zinc cyanide, tris(dibenzylideneacetone)dipalladium (Pd2(dba)3), and 1,1′-bis(diphenylphosphino)ferrocene (dppf) in DMF to provide 5-(4-methoxybenzylamine)-2-cyano-3-(trifluoromethyl)pyridine K (yield of 92%). The 5-(4-methoxybenzylamine)-2-cyano-3-(trifluoromethyl)pyridine K is reacted in a solution of dichloromethane and trifluoroacetic acid to provide 2-cyano-3-trifluoromethyl-5-(amino)pyridine H (yield greater than 95%). The 2-cyano-3-trifluoromethyl-5-(amino)pyridine H is reacted with thiophosgene in water at 25° C. for 2 hours to provide 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile A (yield of 74% to 95%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
L Wang, C **ng, L Zhao, L Xu, G Liu - Journal of Molecular Liquids, 2017 - Elsevier
The solubility of 2-chloro-3-(trifluoromethyl)pyridine was measured at 273.15 K–303.15 K under atmospheric pressure in methylbenzene, dichloromethane, ethanol, n-propanol, n-…
Number of citations: 20 www.sciencedirect.com
L Wang, C **ng, L Xu, G Liu - Russian Journal of Physical Chemistry A, 2018 - Springer
The solubility of 2-chloro-3-(trifluoromethyl)pyridine (CTP) in ethyl acetate, n-butyl alcohol, 2‑propanol, methanol, trichloromethane, acetonitrile, and acetone under atmospheric …
Number of citations: 8 link.springer.com
C **ng, L Wang, L Xu, G Liu - Russian Journal of Physical Chemistry A, 2018 - Springer
The solubility of 2-chloro-3-(trifluoromethyl)pyridine (CTP) in (DMF + tetrahydrofuran) and (DMF + isopropanol) solvent mixtures were determined by isothermal static method within the …
Number of citations: 2 link.springer.com
L Zhao, B Zhang, L Xu - Journal of Chemical & Engineering Data, 2019 - ACS Publications
The solubility of 2-chloro-3-(trifluoromethyl)pyridine in ethyl acetate + n-butanol, DMF + n-butanol, and DMF + ethanol solvent mixtures was determined via an isothermal static method …
Number of citations: 7 pubs.acs.org
A Jouyban, F Martinez, WE Acree Jr - Journal of Molecular Liquids, 2017 - Elsevier
The reported calculations on solubility data of 2-chloro-3-(trifluoromethyl)pyridine in binary ethanol + 1-propanol solvent mixtures at various temperatures have been reanalyzed and …
Number of citations: 0 www.sciencedirect.com
A Burriss, AJF Edmunds, D Emery… - Pest management …, 2018 - Wiley Online Library
… Variations in temperature led to mixtures of 2, together with 2-chloro-3-trifluoromethyl-pyridine 1, 2,6-dichloro-3-trifluoromethyl pyridine and 3-trifluoromethyl pyridine; this mixture of …
Number of citations: 48 onlinelibrary.wiley.com
F Cottet, M Marull, O Lefebvre… - European Journal of …, 2003 - Wiley Online Library
As part of a case study, rational strategies for the preparation of all ten 2‐, 3‐, or 4‐pyridinecarboxylic acids and all nine 2‐, 3‐, 4‐, or 8‐quinolinecarboxylic acids bearing trifluoromethyl …
L Zhao, B Zhang - Journal of Molecular Liquids, 2020 - Elsevier
In a published paper of Journal of Molecular Liquids, a mistake was found. Wang and co-authors made a mistake about the calculation of Hildebrand solubility parameter of the mix …
Number of citations: 2 www.sciencedirect.com
L Wang, L Xu, G Liu - Journal of Molecular Liquids, 2018 - Elsevier
On the basis of the references, we checked our article carefully and discussed in depth the corresponding section. We found a mistake that we omitted the universal gas constant R in …
Number of citations: 2 www.sciencedirect.com
L Wang, Y Gao, F Wang, M Yuan, Y Hu - Journal of Molecular Liquids, 2022 - Elsevier
Reply to “comment for ‘Measurement and correlation of solubility of 2-chloro-3-(trifluoromethyl)pyridine in pure solvents and ethanol + n-propanol mixtures’” - ScienceDirect Skip to main contentSkip …
Number of citations: 0 www.sciencedirect.com

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